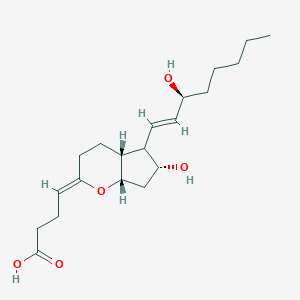

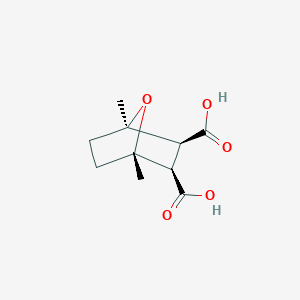

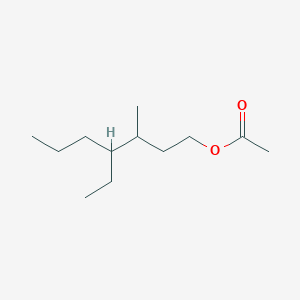

![molecular formula C34H30FeN4O4-2 B217396 3-[18-(2-Carboxylatoethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoate;iron(2+) CAS No. 104414-01-9](/img/structure/B217396.png)

3-[18-(2-Carboxylatoethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoate;iron(2+)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-[18-(2-Carboxylatoethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoate;iron(2+) is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, biochemistry, and materials science. This compound belongs to the class of porphyrins, which are organic compounds that play a crucial role in biological processes, such as oxygen transport and catalysis.

Scientific Research Applications

Molecular Structure and Properties

- Structural Characteristics : Similar to naturally occurring factors, the compound exhibits structural characteristics that enable dimer formation through axial interactions between the iron(II) center and neighboring macrocycles. This leads to the formation of infinite stacks in crystals, stabilized by π-π interactions between aromatic ring systems (Senge & Smith, 1997).

- Magnetic and Spectroscopic Analysis : Iron(III) metalloporphyrin complexes have been characterized by UV-visible and IR data, cyclic voltammetry, SQUID measurements, and X-ray molecular structure, revealing insights into their low-spin state and electrochemical properties (Dhifaoui et al., 2018).

Biomedical and Catalytic Applications

- Dioxygenase Activity : Iron(III) complexes with specific ligands have been studied as functional models for intradiol-cleaving catechol dioxygenases, showing that protonation of coordinated ethanolate donors enhances this activity (Sundaravel et al., 2011).

- Electrochemical Applications : Iron(III) porphyrin complexes combined with multi-walled carbon nanotubes have been used for the simultaneous determination of ascorbic acid, dopamine, uric acid, and nitrite, showcasing their potential in bioelectrochemical sensors (Wang et al., 2012).

Photophysical Properties

- Light Harvesting : Zinc metalloporphyrins with structural similarity have been investigated for their efficiency in converting sunlight to electricity in dye-sensitized solar cells, demonstrating significant photophysical properties (Wang et al., 2005).

Synthetic and Catalytic Chemistry

- Synthetic Routes : Iron(III)-catalyzed hydroarylation of propynoic acid derivatives with indoles has been studied, highlighting the compound's role in synthesizing biologically and pharmaceutically significant bis(indol-3-yl) compounds (Kutubi & Kitamura, 2011).

properties

CAS RN |

104414-01-9 |

|---|---|

Molecular Formula |

C34H30FeN4O4-2 |

Molecular Weight |

614.5 g/mol |

IUPAC Name |

3-[18-(2-carboxylatoethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoate;iron(2+) |

InChI |

InChI=1S/C34H34N4O4.Fe/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;/h7-8,13-16H,1-2,9-12H2,3-6H3,(H4,35,36,37,38,39,40,41,42);/q;+2/p-4 |

InChI Key |

KABFMIBPWCXCRK-UHFFFAOYSA-J |

SMILES |

CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C=C)C)C=C)C)CCC(=O)[O-])CCC(=O)[O-].[Fe+2] |

Canonical SMILES |

CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C=C)C)C=C)C)CCC(=O)[O-])CCC(=O)[O-].[Fe+2] |

synonyms |

Ferroprotoporphyrin Haem Heme Heme b Protoheme Protoheme IX |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

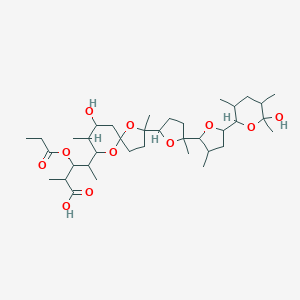

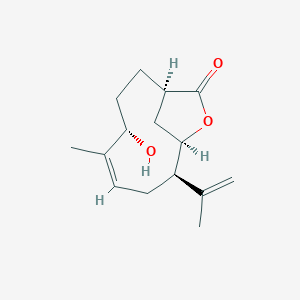

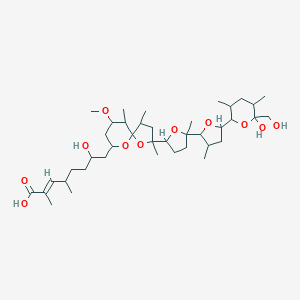

![[(1R,3S,13R,14R,17R,18S,19S,20S,21R,22S,23S,24S,25R)-18,21,22,24-tetraacetyloxy-20-(acetyloxymethyl)-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-19-yl] benzoate](/img/structure/B217362.png)

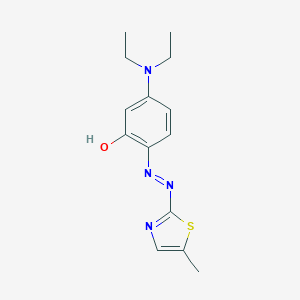

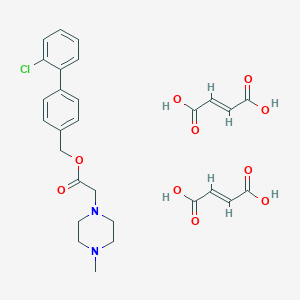

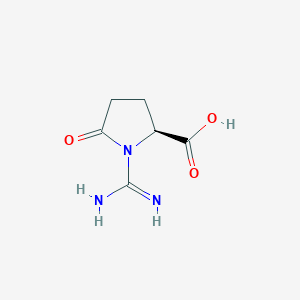

![(2R)-2-[[(2S)-2-[(2-methoxyacetyl)amino]-3-methylbutanoyl]-methylamino]-4-methyl-N-[(3R,6R,13S,16S,19R,29R,36S,37R)-3,19,26-tris[(2S)-butan-2-yl]-4,13,14,17,27,34,37-heptamethyl-6,29-bis(2-methylpropyl)-2,5,8,12,15,18,21,25,28,31,35-undecaoxo-16-propan-2-yl-1-oxa-4,7,11,14,17,20,24,27,30,34-decazacycloheptatriacont-36-yl]pentanamide](/img/structure/B217386.png)